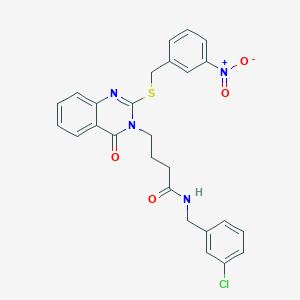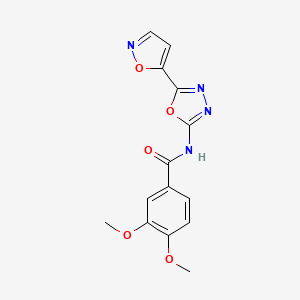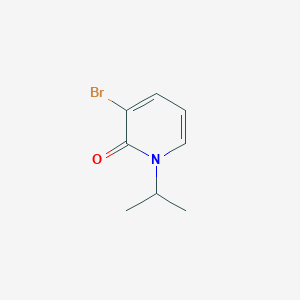
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as FMOX, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMOX belongs to the class of oxalamide compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Inhibition of Blood Coagulation Factor Xa
This compound has been found to have a role in the inhibition of blood coagulation factor Xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways . This could potentially be used in the development of new anticoagulant drugs.
Insecticidal Activities
Some compounds similar to the one have shown good levels of efficacy in insecticidal activities . In particular, the N-trifluoroacetyl sulfilimine moiety could be an appealing structural scaffold for the discovery of a new crop-protecting agent .
Antitubercular Activity
Although not directly related to the compound , some derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have been tested for their in vitro antitubercular activity . This suggests that similar compounds could potentially have applications in the treatment of tuberculosis.
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-24-15(12-6-5-7-13(19)10-12)11-20-17(22)18(23)21-14-8-3-4-9-16(14)25-2/h3-10,15H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDNTXORWYWEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2788416.png)
![3-(4-Ethoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2788417.png)


![3-(2,4-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2788421.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2788423.png)


![(2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2788427.png)

![2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788429.png)

![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B2788433.png)
![3-cyclopentyl-7-(2,3-dihydro-1H-inden-1-ylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788437.png)